![molecular formula C18H24N2O2 B2857351 3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide CAS No. 921812-59-1](/img/structure/B2857351.png)
3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
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Description
3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a synthetic compound that belongs to the class of indolinone derivatives. It is commonly known as CPI-1189 and has been developed as a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Synthesis and Evaluation of COX Inhibitors
A series of novel N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives were synthesized, evaluated for their cyclooxygenase (COX) inhibiting properties, and showed balanced selectivity towards COX-2 over COX-1 inhibition. This highlights the compound's potential in the development of anti-inflammatory drugs (Rambabu et al., 2012).
Neurokinin-1 Receptor Antagonist
Research on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 revealed its high affinity as an orally active, h-NK(1) receptor antagonist with potential clinical applications in treating emesis and depression (Harrison et al., 2001).
Spiro[cyclopropane-1,3′-indolin]-2′-ones Synthesis
The efficient, catalyst-free, and highly diastereoselective cyclopropanation of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate yielding spiro[cyclopropane-1,3′-indolin]-2′-ones showcases an innovative approach in the synthesis of complex molecular structures (Maurya et al., 2014).
Palladium(II) Chloride Complexes with Propanamide Derivatives
The study of palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands offered insights into their structural characteristics and potential catalytic applications, revealing new possibilities in material science and catalysis (Palombo et al., 2019).
properties
IUPAC Name |
3-cyclopentyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-4-6-13/h8-9,11,13H,2-7,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVYKNAXQNHVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide |
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